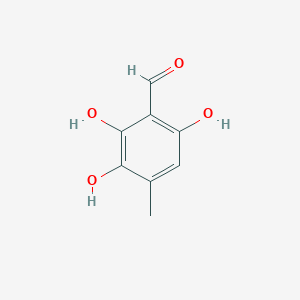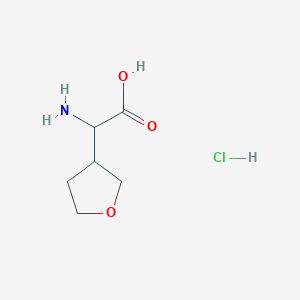![molecular formula C27H36N4O6 B13137996 nonyl 2-[(2Z)-2-(4-methyl-2,6-dioxo-5-pyridin-1-ium-1-ylpyridin-1-ium-3-ylidene)hydrazinyl]benzoate;dihydroxide CAS No. 93919-15-4](/img/structure/B13137996.png)
nonyl 2-[(2Z)-2-(4-methyl-2,6-dioxo-5-pyridin-1-ium-1-ylpyridin-1-ium-3-ylidene)hydrazinyl]benzoate;dihydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonyl 2-[(2Z)-2-(4-methyl-2,6-dioxo-5-pyridin-1-ium-1-ylpyridin-1-ium-3-ylidene)hydrazinyl]benzoate;dihydroxide is a complex organic compound with potential applications in various scientific fields. This compound features a nonyl group attached to a benzoate moiety, with a hydrazinyl linkage to a pyridin-1-ium structure. The presence of multiple functional groups, including pyridin-1-ium and benzoate, suggests diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nonyl 2-[(2Z)-2-(4-methyl-2,6-dioxo-5-pyridin-1-ium-1-ylpyridin-1-ium-3-ylidene)hydrazinyl]benzoate;dihydroxide typically involves multi-step organic reactions. The initial step may include the preparation of the benzoate ester, followed by the introduction of the hydrazinyl group through a condensation reaction. The final step involves the formation of the pyridin-1-ium structure under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Nonyl 2-[(2Z)-2-(4-methyl-2,6-dioxo-5-pyridin-1-ium-1-ylpyridin-1-ium-3-ylidene)hydrazinyl]benzoate;dihydroxide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions can result in a variety of substituted compounds.
Scientific Research Applications
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Medicine: The compound’s potential bioactivity could be explored for therapeutic applications.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of nonyl 2-[(2Z)-2-(4-methyl-2,6-dioxo-5-pyridin-1-ium-1-ylpyridin-1-ium-3-ylidene)hydrazinyl]benzoate;dihydroxide involves its interaction with molecular targets through its functional groups. The pyridin-1-ium and benzoate moieties may bind to specific receptors or enzymes, modulating their activity. The hydrazinyl linkage could facilitate the formation of reactive intermediates, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-nonyl-1,3-dioxolane: This compound shares some structural similarities but lacks the complex functional groups present in nonyl 2-[(2Z)-2-(4-methyl-2,6-dioxo-5-pyridin-1-ium-1-ylpyridin-1-ium-3-ylidene)hydrazinyl]benzoate;dihydroxide.
Decanal propylene glycol acetal: Another structurally related compound, but with different functional groups and reactivity.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse interactions with other molecules, making it a valuable compound for research and industrial use.
Properties
CAS No. |
93919-15-4 |
|---|---|
Molecular Formula |
C27H36N4O6 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
nonyl 2-[(2Z)-2-(4-methyl-2,6-dioxo-5-pyridin-1-ium-1-ylpyridin-1-ium-3-ylidene)hydrazinyl]benzoate;dihydroxide |
InChI |
InChI=1S/C27H32N4O4.2H2O/c1-3-4-5-6-7-8-14-19-35-27(34)21-15-10-11-16-22(21)29-30-23-20(2)24(26(33)28-25(23)32)31-17-12-9-13-18-31;;/h9-13,15-18H,3-8,14,19H2,1-2H3,(H-,28,29,32,33,34);2*1H2 |
InChI Key |
VDOJOKVKMJCHEB-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCOC(=O)C1=CC=CC=C1N/N=C\2/C(=C(C(=O)[NH2+]C2=O)[N+]3=CC=CC=C3)C.[OH-].[OH-] |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC=CC=C1NN=C2C(=C(C(=O)[NH2+]C2=O)[N+]3=CC=CC=C3)C.[OH-].[OH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


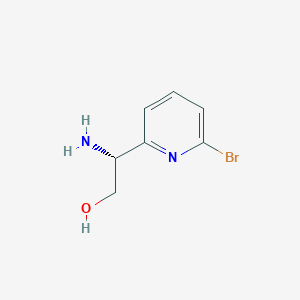
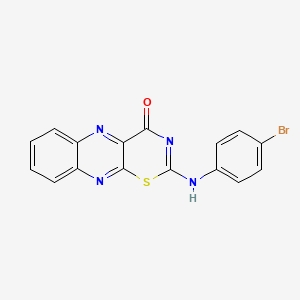

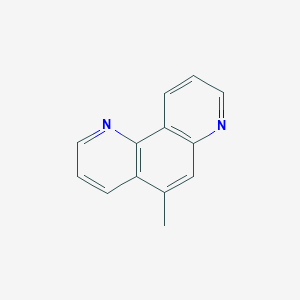
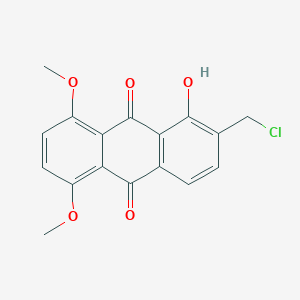
![L-Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-,anhydridewith2-methylpropylhydrogencarbonate](/img/structure/B13137949.png)
![7-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13137958.png)



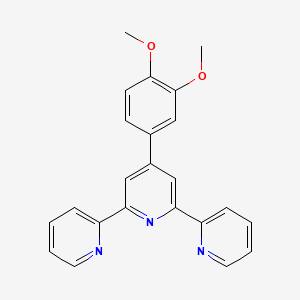
![4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol](/img/structure/B13137979.png)
